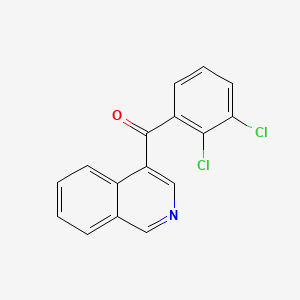
4-(2,3-Dichlorobenzoyl)isoquinoline
説明
4-(2,3-Dichlorobenzoyl)isoquinoline is a useful research compound. Its molecular formula is C16H9Cl2NO and its molecular weight is 302.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It belongs to the class of organic compounds known as isoquinolines . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring . The interaction of 4-(2,3-Dichlorobenzoyl)isoquinoline with its targets and the resulting changes are yet to be elucidated.
生物活性
4-(2,3-Dichlorobenzoyl)isoquinoline is a synthetic compound that belongs to the isoquinoline family, characterized by a dichlorobenzoyl substituent. This unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential therapeutic applications.
Structural Characteristics
The compound features an isoquinoline backbone with a dichlorobenzoyl group at the 4-position. The presence of chlorine atoms significantly influences the compound's reactivity and biological properties. Isoquinolines are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Table 1: Comparison of Antimicrobial Activities of Isoquinoline Derivatives
| Compound Name | Activity Type | Target Microorganisms |
|---|---|---|
| Berberine | Antibacterial | Staphylococcus aureus, E. coli |
| Tetrahydropalmatine | Antifungal | Candida albicans |
| This compound | Potentially Antibacterial | TBD (To Be Determined) |
Anticancer Properties
Isoquinoline derivatives have shown promise as anticancer agents due to their ability to induce cytotoxicity in various cancer cell lines. The structural features of this compound may enhance its ability to inhibit cancer cell proliferation. Studies have indicated that certain isoquinolines can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigating the cytotoxic effects of isoquinoline derivatives on cancer cell lines demonstrated that compounds with similar structures exhibited significant growth inhibition in leukemia and solid tumors. While specific data on this compound is lacking, its potential as an anticancer agent warrants further investigation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with isoquinoline structures often interact with key enzymes involved in metabolic pathways.
- Receptor Modulation : Similar compounds have been shown to act as modulators of various receptors, influencing cellular signaling pathways .
- Cell Cycle Arrest : By inhibiting CDKs or other regulatory proteins, these compounds can induce cell cycle arrest in cancer cells .
Pharmacological Potential
The pharmacological potential of this compound extends beyond antimicrobial and anticancer activities. Its unique structure may allow it to interact with multiple biological targets, making it a candidate for further drug development.
Table 2: Potential Applications of this compound
| Application Area | Description |
|---|---|
| Antimicrobial | Potential treatment for bacterial and fungal infections |
| Anticancer | Possible use in cancer therapy targeting specific cell lines |
| Neurological Disorders | Investigate effects on neurotransmitter receptors |
特性
IUPAC Name |
(2,3-dichlorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-14-7-3-6-12(15(14)18)16(20)13-9-19-8-10-4-1-2-5-11(10)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJOGWOVJCZROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















